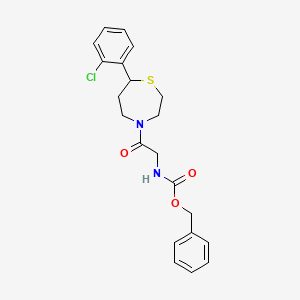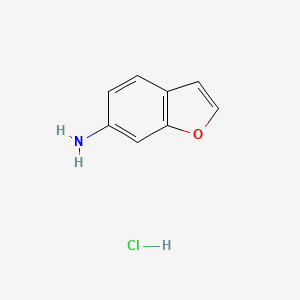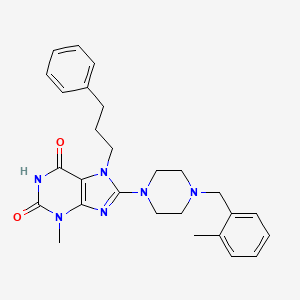![molecular formula C17H20N4O2S B2970650 5-((3-Methoxyphenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 868220-32-0](/img/structure/B2970650.png)
5-((3-Methoxyphenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic ring with two carbon atoms and three nitrogen atoms . They are known for their significant biological and pharmacological properties and are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
Molecular Structure Analysis
Triazoles have a molecular formula of C2H3N3 and are found in two isomeric forms, 1,2,3-triazole and 1,2,4-triazole . The specific molecular structure of your compound of interest would involve additional functional groups attached to this basic triazole structure.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. While triazoles as a class have certain common properties, the specific properties of your compound of interest would depend on its exact structure and the functional groups present .Scientific Research Applications
- Thiazole derivatives, including our compound of interest, have been investigated for their antimicrobial properties. These compounds exhibit activity against bacteria, fungi, and other microorganisms. Researchers have tested their effectiveness using methods like microbroth dilution techniques .
- Thiazoles have shown promise as antiviral agents. While specific studies on our compound are limited, the broader class of thiazole derivatives has been explored for their antiretroviral and broad-spectrum antiviral activities .
- Some thiazole derivatives exhibit anti-inflammatory properties. These molecules may modulate inflammatory pathways and could be relevant in treating inflammatory conditions .
- Thiazoles have been investigated as potential anticancer agents. Their cytotoxic effects on cancer cells make them interesting candidates for further study in oncology research .
- Although not directly studied for our compound, thiazoles have been associated with neuroprotective effects. Their ability to protect neurons from damage or degeneration warrants exploration in neurodegenerative disease models .
- Thiazoles may interact with specific biological receptors. For instance, some derivatives act as fibrinogen receptor antagonists, potentially influencing thrombotic processes .
Antimicrobial Activity
Antiviral Potential
Anti-Inflammatory Effects
Antitumor and Cytotoxic Activity
Neuroprotective Potential
Biological Receptor Modulation
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-[(3-methoxyphenyl)-piperidin-1-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c1-23-13-7-5-6-12(10-13)14(20-8-3-2-4-9-20)15-16(22)21-17(24-15)18-11-19-21/h5-7,10-11,14,22H,2-4,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPGOEMWYRDVCAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C2=C(N3C(=NC=N3)S2)O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((3-Methoxyphenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-Fluorophenyl)-5-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2970571.png)


![4-Ethoxy-3-fluoro-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzenesulfonamide](/img/structure/B2970574.png)

![N-(4-chlorophenyl)-2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2970579.png)





![N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-1-naphthamide](/img/structure/B2970587.png)
